2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H23NO6S . This compound is characterized by its benzofuran core, which is substituted with various functional groups, including a methoxyethyl ester, a sulfonamide, and a methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran core with a sulfonyl chloride derivative, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The methoxyethyl ester group can be introduced through an esterification reaction using methoxyethanol and a suitable carboxylic acid derivative of the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The benzofuran core may also play a role in binding to specific targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHOXYETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of both the sulfonamide and methoxyethyl ester groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methoxyethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-13-5-6-14(2)19(11-13)29(24,25)22-16-7-8-18-17(12-16)20(15(3)28-18)21(23)27-10-9-26-4/h5-8,11-12,22H,9-10H2,1-4H3 |
InChI Key |
NVHOSZGRIAKWDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C |
Origin of Product |
United States |
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